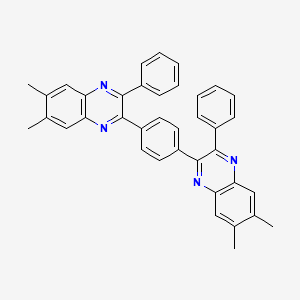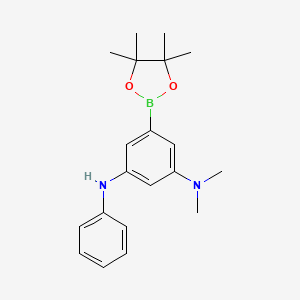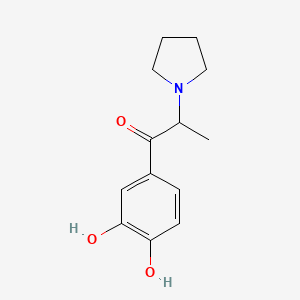
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one is a chemical compound known for its unique structure and properties It features a dihydroxyphenyl group and a pyrrolidinyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and pyrrolidine.
Condensation Reaction: The 3,4-dihydroxybenzaldehyde undergoes a condensation reaction with pyrrolidine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It can modulate signaling pathways related to cell survival, apoptosis, and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-(methylamino)propan-1-one: Similar structure but with a methylamino group instead of pyrrolidinyl.
1-(3,4-Dihydroxyphenyl)-2-(ethylamino)propan-1-one: Similar structure but with an ethylamino group.
Uniqueness
1-(3,4-Dihydroxyphenyl)-2-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
648907-24-8 |
|---|---|
Molekularformel |
C13H17NO3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C13H17NO3/c1-9(14-6-2-3-7-14)13(17)10-4-5-11(15)12(16)8-10/h4-5,8-9,15-16H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
JUUKUKFPMPTCEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


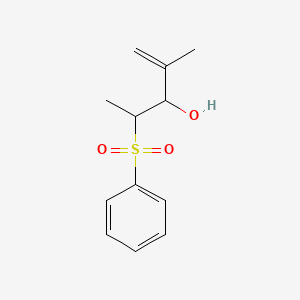
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)

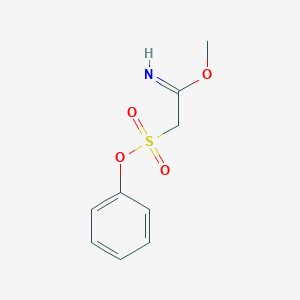
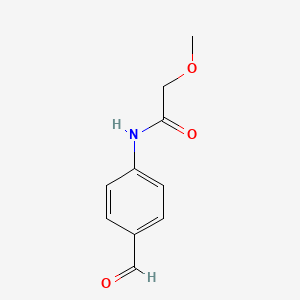
![4-{4-[4-(3-Chloro-4-methoxyphenyl)piperidin-4-yl]phenyl}pyridine](/img/structure/B12609787.png)
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)
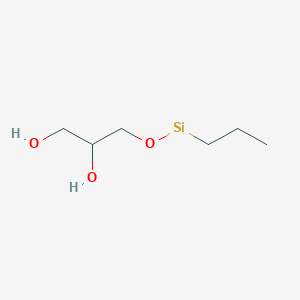
![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)
